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Compound of Interest

Compound Name: 4-Chlorophenylglyoxal hydrate

Cat. No.: B1631882 Get Quote

This technical guide provides an in-depth analysis of the spectroscopic data for 4-
Chlorophenylglyoxal hydrate (CPGH), a compound of interest in synthetic chemistry and

drug development. This document is intended for researchers, scientists, and professionals in

the field, offering a detailed exploration of its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data. The guide emphasizes not just the data itself, but the

scientific rationale behind its interpretation and the methodologies for its acquisition.

Introduction
4-Chlorophenylglyoxal hydrate, systematically named 2-(4-chlorophenyl)-2-oxoacetaldehyde

hydrate, is a derivative of phenylglyoxal.[1] Its molecular structure consists of a 4-chlorophenyl

group attached to a glyoxal moiety, where the terminal aldehyde is stabilized as a geminal diol

(hydrate). This hydration is a crucial feature, as it mitigates the high reactivity of the aldehyde

group, preventing self-polymerization which is a common issue with anhydrous glyoxals.[1] The

compound's molecular formula is C₈H₇ClO₃, and it has a molecular weight of 186.59 g/mol .[2]

[3] The precise characterization of its structure is paramount for its application in research and

development, and this is where spectroscopic methods become indispensable.

This guide will walk through the expected and observed spectroscopic signatures of 4-
Chlorophenylglyoxal hydrate, providing a framework for its unambiguous identification and

quality control.
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Molecular Structure and Spectroscopic Analysis
Workflow
The structural features of 4-Chlorophenylglyoxal hydrate dictate its spectroscopic properties.

The workflow for its characterization follows a logical progression from determining the proton

and carbon framework to identifying functional groups and confirming the molecular weight.

Caption: Molecular Structure of 4-Chlorophenylglyoxal Hydrate.

Figure 2: General Workflow for Spectroscopic Characterization
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Caption: General Workflow for Spectroscopic Characterization.
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¹H Nuclear Magnetic Resonance (NMR)
Spectroscopy
Proton NMR spectroscopy is a powerful tool for determining the structure of organic molecules

by providing information about the chemical environment of hydrogen atoms.

Predicted and Experimental ¹H NMR Data

Proton(s)

Predicted

Chemical Shift

(ppm)

Experimental

Chemical Shift

(ppm)

Multiplicity Integration

Aromatic (ortho

to C=O)
7.9 - 8.2 8.05 - 8.20 multiplet 2H

Aromatic (ortho

to Cl)
7.4 - 7.6 7.45 - 7.52 multiplet 2H

Hydrate Methine

(CH(OH)₂)
5.8 - 6.2 5.92 singlet 1H

Hydroxyl (OH) Variable Not Reported broad singlet 2H

Interpretation of the ¹H NMR Spectrum
The experimental ¹H NMR spectrum of 4-Chlorophenylglyoxal hydrate in CDCl₃ shows

distinct signals that correspond to its molecular structure.

Aromatic Protons: The protons on the 4-chlorophenyl ring are split into two multiplets. The

downfield multiplet, observed between 8.05 and 8.20 ppm, corresponds to the two protons

ortho to the electron-withdrawing keto-group. The upfield multiplet, appearing between 7.45

and 7.52 ppm, is assigned to the two protons ortho to the chlorine atom. This splitting pattern

is characteristic of a 1,4-disubstituted benzene ring.

Hydrate Methine Proton: A key signal is the singlet observed at 5.92 ppm. This corresponds

to the methine proton of the hydrated aldehyde group (geminal diol). Its chemical shift is

significantly downfield due to the deshielding effect of the adjacent carbonyl group and the

two hydroxyl groups. The singlet multiplicity indicates no adjacent protons.
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Hydroxyl Protons: The two hydroxyl protons of the geminal diol are expected to produce a

broad singlet. Its chemical shift is highly variable and depends on factors like concentration

and solvent. In the reported data, this signal was not specified, which is common for

exchangeable protons.

Experimental Protocol: ¹H NMR
Sample Preparation:

Weigh approximately 5-10 mg of 4-Chlorophenylglyoxal hydrate.

Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry vial.

Transfer the solution to a standard 5 mm NMR tube.

Instrument Parameters (Typical for a 400 MHz Spectrometer):

Pulse Program: Standard single-pulse experiment.

Number of Scans: 16-32 (to ensure a good signal-to-noise ratio).

Acquisition Time: 3-4 seconds.

Relaxation Delay: 1-2 seconds.

Spectral Width: 0-12 ppm.

Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the residual solvent peak (e.g., CHCl₃ at 7.26

ppm) as a reference.

Integrate the signals to determine the relative number of protons.
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¹³C Nuclear Magnetic Resonance (NMR)
Spectroscopy
Carbon-13 NMR provides information about the carbon skeleton of a molecule. As

experimental data for 4-Chlorophenylglyoxal hydrate is not readily available, the following

are predicted chemical shifts based on known values for similar structures, such as 4-

chlorobenzaldehyde and other aromatic ketones.[4][5][6]

Predicted ¹³C NMR Data
Carbon Predicted Chemical Shift (ppm)

Ketone Carbonyl (C=O) 190 - 200

Hydrated Aldehyde Carbon (CH(OH)₂) 90 - 100

Aromatic C-Cl 138 - 142

Aromatic C-C=O 133 - 137

Aromatic CH (ortho to C=O) 129 - 132

Aromatic CH (ortho to Cl) 128 - 131

Interpretation of the Predicted ¹³C NMR Spectrum
Carbonyl Carbons: Two distinct signals are expected for the two carbonyl-type carbons. The

ketone carbonyl carbon is predicted to be the most downfield, in the range of 190-200 ppm.

The hydrated aldehyde carbon (geminal diol) is expected to be significantly more shielded,

appearing in the 90-100 ppm range, which is characteristic for acetal-like carbons.

Aromatic Carbons: Four signals are anticipated for the aromatic carbons due to the

molecule's symmetry. The carbon attached to the chlorine atom (C-Cl) and the carbon

attached to the glyoxal moiety (C-C=O) are quaternary and their signals will be less intense.

The remaining two signals will correspond to the two pairs of equivalent aromatic CH

carbons.

Experimental Protocol: ¹³C NMR
Sample Preparation:
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Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in ~0.6 mL of

deuterated solvent.

Instrument Parameters (Typical for a 100 MHz Spectrometer):

Pulse Program: Standard proton-decoupled ¹³C experiment.

Number of Scans: 512-1024 (or more, due to the low natural abundance of ¹³C).

Acquisition Time: 1-2 seconds.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0-220 ppm.

Data Processing:

Similar to ¹H NMR, involving Fourier transformation, phasing, and referencing (e.g., CDCl₃

at 77.16 ppm).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by measuring

the absorption of infrared radiation, which excites molecular vibrations.

Predicted Characteristic IR Absorption Bands
Vibrational Mode

Predicted Wavenumber

(cm⁻¹)
Intensity

O-H Stretch (hydrate) 3200 - 3500 Strong, Broad

C-H Stretch (aromatic) 3000 - 3100 Medium

C=O Stretch (ketone) 1680 - 1700 Strong

C=C Stretch (aromatic) 1400 - 1600 Medium

C-O Stretch (hydrate) 1000 - 1200 Strong

C-Cl Stretch 700 - 800 Strong
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Interpretation of the Predicted IR Spectrum
O-H Region: A prominent, broad absorption band is expected between 3200 and 3500 cm⁻¹,

characteristic of the O-H stretching vibrations of the geminal diol. Hydrogen bonding will

contribute to the broadness of this peak.

Carbonyl Region: A strong, sharp absorption band between 1680 and 1700 cm⁻¹ is predicted

for the C=O stretching of the ketone. This frequency is slightly lower than a typical aromatic

ketone due to the electronic effects of the adjacent hydrated aldehyde group.

Aromatic Region: Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹,

while C=C stretching bands will appear in the 1400-1600 cm⁻¹ region.

Fingerprint Region: The C-O stretching of the geminal diol will give rise to strong bands in

the 1000-1200 cm⁻¹ region. A strong absorption for the C-Cl bond is also expected in the

lower frequency region (700-800 cm⁻¹).

Experimental Protocol: FT-IR (KBr Pellet Method)
Sample Preparation:

Grind a small amount (1-2 mg) of 4-Chlorophenylglyoxal hydrate with ~100 mg of dry,

IR-grade potassium bromide (KBr) using an agate mortar and pestle until a fine,

homogeneous powder is obtained.

Transfer the powder to a pellet press and apply pressure to form a transparent or

translucent pellet.

Data Acquisition:

Acquire a background spectrum of the empty sample compartment.

Place the KBr pellet in the sample holder and acquire the sample spectrum.

The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Mass Spectrometry (MS)
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Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, which aids in its structural elucidation. Electron Ionization (EI) is a common

technique for volatile organic compounds.

Predicted Mass Spectrum (Electron Ionization)
m/z Predicted Fragment Ion Interpretation

186/188 [M]⁺
Molecular ion peak (isotope

pattern due to Cl)

168/170 [M - H₂O]⁺
Loss of a water molecule from

the hydrate

139/141 [C₇H₄ClO]⁺ Alpha-cleavage, loss of CHO

111 [C₆H₄Cl]⁺
Loss of CO from the 139/141

fragment

75 [C₆H₄]⁺
Loss of Cl from the 111

fragment

Interpretation of the Predicted Mass Spectrum
Molecular Ion: The mass spectrum of the anhydrous form (after in-source dehydration) is

expected. The molecular ion peak [M]⁺ should appear at m/z 168 and 170 in a roughly 3:1

ratio, which is characteristic of a compound containing one chlorine atom. However, the

hydrate may show a weak molecular ion at m/z 186 and 188. A more prominent peak is

expected at m/z 168/170, corresponding to the loss of a water molecule.[7][8]

Fragmentation Pattern: The most significant fragmentation is likely to be alpha-cleavage, the

breaking of the bond between the two carbonyl carbons.[9][10][11][12] This would result in

the formation of a stable acylium ion at m/z 139/141 ([C₇H₄ClO]⁺). Further fragmentation of

this ion by loss of a neutral carbon monoxide (CO) molecule would yield the 4-chlorophenyl

cation at m/z 111.

Experimental Protocol: Electron Ionization Mass
Spectrometry (EI-MS)
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Sample Introduction:

Introduce a small amount of the sample into the mass spectrometer, typically via a direct

insertion probe or after separation by gas chromatography (GC-MS).

Ionization:

The sample is bombarded with a high-energy electron beam (typically 70 eV) in the ion

source.

Mass Analysis:

The resulting positively charged fragments are accelerated and separated based on their

mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

Detection:

The abundance of each fragment is measured by a detector, generating the mass

spectrum.

Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a comprehensive and

complementary approach to the structural characterization of 4-Chlorophenylglyoxal hydrate.

The ¹H NMR confirms the presence and connectivity of the aromatic and hydrated aldehyde

protons. While experimental ¹³C NMR, IR, and MS data are not widely available, predictions

based on established spectroscopic principles and data from analogous compounds provide a

reliable framework for what to expect. This guide serves as a valuable resource for the

identification and quality assessment of this important chemical entity in a research and

development setting.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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